Tazomeline citrate

Beschreibung

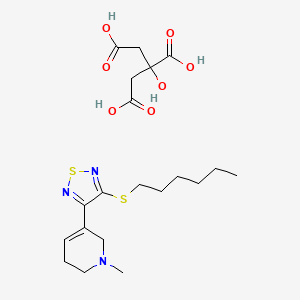

Structure

2D Structure

Eigenschaften

CAS-Nummer |

175615-45-9 |

|---|---|

Molekularformel |

C20H31N3O7S2 |

Molekulargewicht |

489.6 g/mol |

IUPAC-Name |

3-hexylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C14H23N3S2.C6H8O7/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,3-7,9-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI-Schlüssel |

WIOWZFAHNWMORW-UHFFFAOYSA-N |

SMILES |

CCCCCCSC1=NSN=C1C2=CCCN(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Kanonische SMILES |

CCCCCCSC1=NSN=C1C2=CCCN(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tazomeline citrate |

Herkunft des Produkts |

United States |

Tazomeline Citrate: Pharmacological Characterization at Muscarinic Receptors

Receptor Subtype Selectivity Profile of Tazomeline Citrate (B86180) Tazomeline is characterized as a selective M1 muscarinic receptor agonist.medchemexpress.comresearchgate.netResearch indicates its ability to inhibit twitch height in rabbit vas deferens with an IC50 of 0.001 nM, highlighting its potent action.medchemexpress.comFurthermore, binding studies have reported an affinity of 5 nM for the M1 muscarinic acetylcholine (B1216132) receptor in rats.docking.orgWhile some broader classifications may describe it as a non-selective muscarinic acetylcholine receptor agonist, specific pharmacological investigations support its M1 selectivity.medchemexpress.comresearchgate.netwikipedia.orgncats.io

Table 1: Pharmacological Data for Tazomeline

| Parameter | Value | Receptor Subtype | Species | Reference |

| IC50 (twitch inhibition) | 0.001 nM | M1 | Rabbit | medchemexpress.com |

| Affinity (Binding) | 5 nM | M1 | Rat | docking.org |

Mechanism of Action at Muscarinic Receptor Subtypes Muscarinic acetylcholine receptors are metabotropic receptors that couple with G proteins to transduce extracellular signals into intracellular responses.mdpi.commdpi.comgenome.jpUpon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the G protein. This exchange leads to the dissociation of the GTP-bound α-subunit from the βγ-subunits, both of which then proceed to modulate the activity of various intracellular enzymes and ion channels.mdpi.com

The specific downstream signaling pathways depend on the muscarinic receptor subtype:

M1, M3, and M5 receptors are primarily coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphoinositides and a subsequent increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which then mobilize intracellular calcium and activate protein kinase C. mdpi.complos.orggenome.jp

M2 and M4 receptors are coupled to Gi/o proteins. Activation of these subtypes inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate G protein-coupled inwardly-rectifying potassium channels, leading to hyperpolarization and inhibitory effects, particularly in the heart where M2 receptor activation slows heart rate. mdpi.comgenome.jpwikipedia.org

Preclinical Investigations of Tazomeline Citrate

In Vitro Pharmacological Studies

In vitro pharmacological studies are conducted to characterize the molecular interactions of a compound with its biological targets, such as receptors.

Radioligand binding assays are considered a gold standard for measuring the affinity of a ligand for a target receptor due to their robustness and sensitivity. nih.gov These assays typically involve incubating a radiolabeled ligand with a receptor preparation (e.g., membrane homogenates or cultured cells) to measure binding. nih.govmdpi.com There are different types of radioligand binding assays, including saturation binding assays, competitive binding assays, and kinetic assays. nih.gov

Saturation radioligand binding assays are used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.govmdpi.comselleckchem.com The Kd represents the equilibrium dissociation constant, indicating the affinity of the ligand for its receptor, with lower Kd values signifying higher affinity. selleckchem.comnih.gov Bmax represents the total density or concentration of receptors in a given sample. selleckchem.comnih.gov While Tazomeline (LY-287,041) is known to act as a non-selective muscarinic acetylcholine (B1216132) receptor agonist, specific numerical values for its Kd and Bmax across different muscarinic receptor subtypes (M1-M5) were not detailed in the accessible search results. wikipedia.org

Competitive radioligand binding assays are employed to determine the relative affinities (Ki values) of unlabeled test compounds for binding to a receptor site. nih.gov The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction or ligand binding by 50%. nih.govnih.gov Ki is the dissociation equilibrium constant of the enzyme-inhibitor complex and is considered a more intrinsic measure of inhibitor potency compared to IC50, as IC50 values can vary depending on experimental conditions, including substrate concentration. nih.govnih.gov Although Tazomeline (LY-287,041) is recognized as a muscarinic acetylcholine receptor agonist, specific numerical values for its Ki and IC50 for various muscarinic receptor subtypes were not found in the accessible search results. wikipedia.org

Functional cell-based assays are utilized to measure multiple cellular signaling events, such as protein translocation, secretion, degradation, and expression, providing insights into various signaling pathways. mdpi.com These assays can detect the activation or inhibition of complex signal transduction pathways in response to compound treatment. mdpi.com For muscarinic acetylcholine receptors, functional assays often involve measuring second messenger pathways, such as cAMP for Gi and Gs coupled receptors, or IP1 and calcium flux for Gq coupled receptors. frontiersin.org Tazomeline (LY-287,041) is known to be a muscarinic acetylcholine receptor agonist, which implies it would activate these signaling pathways. However, specific detailed research findings or quantitative data from functional cell-based assays for Tazomeline citrate (B86180) were not available in the accessible search results. wikipedia.org

Receptor Binding Affinity and Radioligand Binding Assays

Preclinical In Vivo Studies in Animal Models

Preclinical in vivo studies in animal models are essential for understanding disease mechanisms and evaluating potential therapeutic strategies for cognitive dysfunction. nih.govnih.gov These models aim to mimic aspects of human neurological disorders, such as Alzheimer's disease and other forms of cognitive impairment. nih.gov

Various animal models are used to study cognitive dysfunction and impairment. These include chemically induced models, such as those using scopolamine (B1681570) (which blocks acetylcholine receptors leading to cholinergic dysfunction and cognitive impairments) nih.gov, aluminum chloride (AlCl3) which can cause memory and learning deficits nih.gov, or trimethyltin (B158744) (TMT) which can lead to cognitive impairments and neurodegeneration nih.gov. Other models involve the administration of amyloid-beta (Aβ) peptides or the use of transgenic mice that develop Aβ plaques and tau pathology, which are hallmarks of Alzheimer's disease. mdpi.com Behavioral tests commonly employed to assess cognitive ability in rodents include the Y-maze, novel object recognition (NOR) test, and the Morris Water Maze (MWM). nih.gov

Tazomeline (LY-287,041) was investigated in preclinical studies for the treatment of cognitive dysfunction, particularly in contexts such as Alzheimer's disease and schizophrenia. wikipedia.org While the available information indicates its intended use in this area, specific detailed research findings from animal models, including quantitative data on its effects in these models, were not provided in the accessible search results. wikipedia.org

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

In Vivo Pharmacokinetic Characterization in Animal Models

In vivo pharmacokinetic (PK) studies in animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. These studies are crucial for determining appropriate drug exposure, defining dose requirements, and identifying other PK parameters that inform subsequent efficacy and safety assessments. wuxiapptec.com For a compound like Tazomeline citrate, which was intended for central nervous system (CNS) indications, understanding its PK profile, particularly its ability to cross the blood-brain barrier, would have been paramount.

Typical animal models utilized for preclinical PK characterization include rodents (e.g., rats, mice) and non-rodents (e.g., dogs, non-human primates). wuxiapptec.comnih.gov The choice of animal model is often guided by the drug's target and the relevance of the species' physiology to human metabolism and disposition. Various routes of administration, such as oral, intravenous (IV), intraperitoneal (IP), and subcutaneous (SC), are employed to simulate potential clinical routes and evaluate bioavailability. wuxiapptec.com

Pharmacokinetic parameters commonly assessed in these studies include:

Absorption: How much of the drug is absorbed into the systemic circulation and at what rate. This is often quantified by parameters like maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax). Oral bioavailability, the fraction of an administered oral dose that reaches systemic circulation unchanged, is also a key metric.

Distribution: The extent to which the drug disperses from the bloodstream into various tissues and organs. This is reflected by the volume of distribution (Vd).

Excretion: The processes by which the drug and its metabolites are eliminated from the body, typically via urine, feces, or bile. Parameters such as clearance (CL) and elimination half-life (t1/2) characterize the rate of elimination. researchgate.net

Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are routinely used for the precise quantification of the parent drug and its metabolites in biological matrices like plasma, urine, and tissue homogenates. nih.govmdpi.com Radiolabeled compounds (e.g., with 14C or 3H) are often employed to provide comprehensive insights into mass balance, ensuring that all drug-related material is accounted for in excretion and tissue distribution studies. mdpi.comprobes-drugs.org

Table 1: Illustrative Pharmacokinetic Parameters from Preclinical Animal Studies (Note: These values are illustrative and not specific to this compound, as detailed data for this compound is not publicly available.)

| Parameter | Rodent Model (e.g., Rat) | Non-Rodent Model (e.g., Dog) | Unit |

| Cmax (IV) | 1000 | 500 | ng/mL |

| Tmax (Oral) | 0.5 | 1.0 | hours |

| AUC0-inf (IV) | 5000 | 3000 | ng*h/mL |

| t1/2 (IV) | 2.0 | 4.0 | hours |

| Clearance (IV) | 20 | 15 | mL/min/kg |

| Volume of Distribution (Vd) | 1.5 | 1.0 | L/kg |

| Oral Bioavailability | 70% | 60% | % |

Tissue Distribution Studies in Preclinical Models

Tissue distribution studies are a vital component of preclinical investigations, providing crucial information on where a drug candidate and its metabolites are distributed within the body following administration. This understanding is essential for assessing potential target engagement, identifying organs of accumulation, and evaluating the risk of off-target effects. For a CNS-acting agent like this compound, understanding its brain penetration would be particularly important.

The gold standard for comprehensive tissue distribution studies in preclinical species is Quantitative Whole-Body Autoradiography (QWBA). probes-drugs.org This technique involves administering a radiolabeled form of the drug (e.g., 14C-Tazomeline citrate) to animals, typically rodents. At various time points post-administration, the animals are euthanized, frozen, and sectioned. The sections are then exposed to phosphor screens or X-ray film, generating autoradiograms that visually represent the distribution of total radioactivity (parent drug plus metabolites) throughout the entire body. probes-drugs.org

QWBA provides both qualitative and quantitative data, allowing researchers to:

Identify tissues with high or low drug-related material concentrations.

Track the time-course of drug distribution and elimination from specific tissues.

Assess the potential for accumulation in specific organs or tissues over time.

Determine if the drug crosses biological barriers, such as the blood-brain barrier or placental barrier.

In addition to QWBA, targeted tissue sampling followed by techniques like LC-MS can quantify the concentration of the parent drug and specific metabolites in individual tissues (e.g., brain, liver, kidney, heart, spleen, muscle, fat) at different time points. wuxiapptec.comnih.gov This provides precise numerical data for specific organs, complementing the whole-body overview provided by QWBA.

For this compound, preclinical tissue distribution studies would have aimed to determine its penetration into the brain, given its intended use for cognitive disorders. Furthermore, these studies would have evaluated its distribution to other major organs to identify any potential for accumulation or off-target exposure that could lead to toxicity.

Table 2: Illustrative Tissue Distribution Data from Preclinical Animal Studies (Note: These values are illustrative and not specific to this compound, as detailed data for this compound is not publicly available.)

| Tissue (Rodent Model) | Concentration (ng equivalent/g tissue) at 1 hr post-dose | Concentration (ng equivalent/g tissue) at 24 hr post-dose |

| Plasma | 150 | 10 |

| Brain | 80 | 5 |

| Liver | 300 | 25 |

| Kidney | 250 | 15 |

| Heart | 120 | 8 |

| Spleen | 180 | 12 |

| Fat | 50 | 3 |

| Muscle | 70 | 4 |

Structure Activity Relationships Sar and Muscarinic Receptor Interactions of Tazomeline Citrate

Elucidation of Key Structural Motifs for Muscarinic Agonism

The activity of muscarinic agonists is fundamentally linked to specific structural motifs that enable their binding and activation of muscarinic acetylcholine (B1216132) receptors (mAChRs). General principles of muscarinic agonist SAR often highlight the importance of certain chemical features, such as a positively charged "onium" group, a specific chain length, and elements capable of hydrogen bonding. uomus.edu.iq

For many muscarinic agonists, the "onium group" is essential for intrinsic activity and contributes to the molecule's affinity for receptors, partly through binding energy and its role as a directing group. uomus.edu.iq Molecular modeling data for muscarinic receptors generally indicate a binding site with a negatively charged aspartic acid residue in the third of the seven transmembrane helices, which interacts with the positively charged group of the agonist. uomus.edu.iq Additionally, hydrophobic pockets are typically located in helices 4, 5, 6, and 7 of the muscarinic receptor. uomus.edu.iq

While specific detailed SAR studies focusing solely on Tazomeline citrate's key structural motifs for muscarinic agonism are not extensively detailed in the provided search results, its chemical structure, 5-[4-(hexylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine, suggests the presence of a tertiary amine within the tetrahydropyridine (B1245486) ring, which would be protonated at physiological pH, forming a positively charged center analogous to the onium group in acetylcholine (ACh) and other muscarinic agonists. wikipedia.org The thiadiazole ring and the hexylthio chain likely contribute to hydrophobic interactions within the receptor binding site. The "five-atom rule," which suggests an optimal chain length of five atoms between the nitrogen atom and the terminal hydrogen for maximal muscarinic activity, is a general principle in muscarinic SAR. uomus.edu.iq The specific arrangement of these functional groups in Tazomeline citrate (B86180) would dictate its ability to engage in the necessary ionic and hydrophobic interactions within the muscarinic receptor binding pocket to elicit an agonistic response.

Molecular Determinants of M1 Receptor Selectivity for this compound

Tazomeline (LY-287,041) is characterized as a non-selective muscarinic acetylcholine receptor agonist. wikipedia.orgontosight.ai This means it activates multiple muscarinic receptor subtypes (M1-M5) rather than preferentially targeting M1. Despite the article's outline requesting "M1 Receptor Selectivity," the available information indicates a lack of such selectivity for this compound itself.

The pursuit of M1 receptor selectivity is a significant goal in drug discovery, particularly for conditions like Alzheimer's disease and schizophrenia, where M1 receptors play crucial roles in cognitive processing. mdpi.comnih.govrxlist.com Non-selective muscarinic agonists, such as xanomeline, have demonstrated beneficial cognitive effects but are often associated with dose-limiting cholinergic side effects (e.g., salivation, diarrhea, emesis) attributed to the activation of other muscarinic receptor subtypes, particularly M2 and M3, which are prevalent in peripheral tissues. nih.govnih.gov

Efforts to develop M1-selective compounds have largely focused on targeting less-conserved allosteric binding pockets, leading to the emergence of positive allosteric modulators (PAMs) as a strategy to achieve M1 mAChR selectivity. nih.gov While Xanomeline itself is described as a M1/M4-preferring agonist, it still exhibits some affinity for other subtypes. mdpi.comnih.govnih.govbiorxiv.org The challenge in achieving high subtype selectivity arises from the high homology among ligand binding sites across the muscarinic receptor family. nih.gov

Since this compound is reported as non-selective, detailed molecular determinants for M1 selectivity of this compound are not applicable. Instead, its non-selective nature implies that its structural features allow it to bind and activate a broader range of muscarinic receptor subtypes without a strong preference for M1.

Conformational Flexibility and Receptor Binding Dynamics

The interaction between a ligand and its receptor is not a rigid "lock-and-key" process but rather a dynamic one involving conformational changes in both the ligand and the receptor. nih.gov This inherent plasticity of biomolecules, often described by models like induced-fit, is crucial for understanding structure-function relationships. nih.gov Molecular dynamics (MD) simulations are powerful computational tools used to characterize the conformational flexibility of biomolecular systems and ligand-receptor complexes. nih.govjscimedcentral.comnih.govmdpi.comugent.be

For G protein-coupled receptors (GPCRs), such as muscarinic acetylcholine receptors, ligand binding can induce various conformational changes, ranging from minor local adjustments in side chains to large-scale motions of structural domains. nih.govmdpi.com These dynamics are vital in determining the affinity, efficacy, and cooperativity of ligands. nih.gov MD simulations can provide insights into how protein flexibility affects the range of possible target conformational states for ligand binding and can help in understanding the stability of ligand-receptor complexes. mdpi.comugent.be

While the importance of conformational flexibility and receptor binding dynamics in muscarinic receptor pharmacology is well-established, specific detailed research findings or data tables on the conformational flexibility and receptor binding dynamics of this compound are not available in the provided search results. Studies often focus on other muscarinic agonists or allosteric modulators to elucidate these mechanisms. Therefore, while this compound's interaction with muscarinic receptors undoubtedly involves such dynamic processes, the specific molecular details of its conformational changes upon binding and its precise receptor binding dynamics remain to be characterized in publicly available literature.

Research Methodologies Employed in Tazomeline Citrate Studies

In Vivo Animal Model Paradigms

Neuroimaging Techniques in Preclinical Research

Neuroimaging techniques play a pivotal role in preclinical research, offering non-invasive ways to visualize and quantify brain structure, function, and molecular processes in animal models. These methods are essential for understanding the neurobiological mechanisms of drug action and assessing the efficacy of novel treatments, particularly for neurological disorders like Alzheimer's disease, which Tazomeline citrate (B86180) was investigated for. frontiersin.orgnih.govwikipedia.org

Functional Magnetic Resonance Imaging (fMRI): fMRI, including resting-state fMRI (rsfMRI) and pharmacological MRI (phMRI), is a powerful tool to study the effects of pharmacological modulations on brain function. It allows for the assessment of functional connectivity during rest, brain activation triggered by sensory stimulation or pharmacological challenge, and how specific modifications (e.g., treatment) modulate the functioning of brain areas. In preclinical Alzheimer's disease models, fMRI techniques are utilized to assess brain structure and function, identify changes in neural activity homogeneity, and evaluate treatment efficacy. frontiersin.orgnih.govfrontiersin.org For M1 muscarinic receptor agonists like Tazomeline citrate, fMRI could be used to investigate their impact on brain networks involved in cognitive processes, given the M1 receptor's abundance in regions like the prefrontal cortex and hippocampus. nih.gov

Positron Emission Tomography (PET): Preclinical PET, often combined with Computed Tomography (PET/CT), is a key non-invasive imaging modality for studying disease development and progression, as well as for the development of novel radiotracers and pharmaceuticals. In the context of neurodegenerative diseases, PET is used in mouse models to assess hallmarks such as amyloid-beta (Aβ) and hyperphosphorylated tau accumulation, cerebral hypometabolism, glial activation, and synaptic loss. nih.gove-smi.eunih.gov For a compound like this compound, PET could be employed to visualize its binding to M1 receptors using appropriate radioligands or to assess its impact on pathological markers associated with cognitive dysfunction.

Single-Photon Emission Computed Tomography (SPECT): Micro-SPECT systems are widely utilized in preclinical research, particularly for brain disorders such as Parkinson's and Alzheimer's diseases, and for the development of new drugs. SPECT can assess the availability of specific transporters, such as the dopamine (B1211576) transporter (DAT) in the striatum. nih.govmdpi.com While less commonly associated with direct M1 receptor imaging than PET, SPECT could potentially be used to investigate indirect effects of this compound on neurotransmitter systems or brain perfusion.

Table 1: Neuroimaging Techniques in Preclinical Research Relevant to M1 Agonists

| Neuroimaging Modality | Primary Application in Preclinical Research | Relevance to M1 Agonist Studies (e.g., this compound) |

| fMRI | Assessing functional connectivity, brain activation, and treatment efficacy in neurological models. frontiersin.orgnih.gov | Investigating impact on cognitive brain networks, functional connectivity, and neural activity related to M1 receptor modulation. frontiersin.orgnih.gov |

| PET | Quantifying pathological hallmarks (e.g., Aβ, tau), cerebral metabolism, glial activation, and synaptic loss. nih.gove-smi.eunih.gov | Visualizing M1 receptor occupancy, or assessing effects on neuroinflammation and amyloid/tau pathology in models of cognitive decline. |

| SPECT | Assessing neurotransmitter transporter availability and brain perfusion; drug development in brain disorders. nih.govmdpi.com | Potentially evaluating indirect effects on neurotransmitter systems or regional cerebral blood flow. |

Histopathological and Neurochemical Analyses

Histopathological and neurochemical analyses are fundamental to understanding the cellular and molecular effects of compounds like this compound. These methodologies provide crucial insights into the target engagement, mechanism of action, and any structural or biochemical changes induced by the compound.

Histopathological Analyses: These involve the microscopic examination of tissues to identify structural changes, cellular damage, or the presence of pathological markers. In the context of neurological disorders, histopathological studies can reveal neuronal loss, synaptic changes, or the accumulation of abnormal proteins (e.g., amyloid plaques, neurofibrillary tangles) in brain regions. For M1 muscarinic agonists, such analyses would be critical to assess any neuroprotective effects or the modulation of disease-related neuropathology in preclinical models. For instance, neurochemical examination of brain material from Alzheimer's disease patients has shown a loss of presynaptic markers and alterations in muscarinic acetylcholine (B1216132) receptors. nih.gov

Neurochemical Analyses: These encompass a range of biochemical techniques to quantify neurotransmitter levels, enzyme activities, and particularly, receptor binding characteristics.

Receptor Binding Studies: Radioligand binding assays are considered the gold standard for characterizing the binding of a drug to its target receptor. These assays, including competition, saturation, and kinetic studies, define the selectivity and affinity (Kd) of chemical agents for specific receptor subtypes and can determine receptor density (Bmax). sygnaturediscovery.comeurofinsdiscovery.comnih.gov Given that this compound acts as an M1 muscarinic acetylcholine receptor agonist, these studies are essential to confirm its binding profile, affinity for the M1 receptor, and potential interactions with other muscarinic receptor subtypes (M2-M5) to understand its selectivity and potential off-target effects. mdpi.commedchemexpress.com

Ex vivo Receptor Occupancy: This powerful technique is used in drug discovery to demonstrate target engagement of centrally penetrant compounds in vivo. It can determine central receptor occupancy across a range of drug doses, in different brain regions, and over time, providing a link between in vitro activity, drug exposure at the site of interest, and in vivo efficacy. sygnaturediscovery.com For this compound, ex vivo receptor occupancy studies would confirm its ability to bind to M1 receptors in the brain of animal models following administration, providing evidence of target engagement.

Table 2: Histopathological and Neurochemical Analyses for M1 Agonists

| Analysis Type | Key Parameters Measured | Significance for M1 Agonist Studies (e.g., this compound) |

| Histopathological Analysis | Neuronal integrity, synaptic density, pathological protein accumulation (e.g., Aβ, tau). | Assessing neuroprotective effects, reduction of neuropathology, and structural changes in target brain regions. |

| Receptor Binding (In Vitro) | Affinity (Kd), selectivity, receptor density (Bmax). sygnaturediscovery.comeurofinsdiscovery.comnih.gov | Characterizing the precise binding profile of this compound to M1 and other muscarinic receptor subtypes. mdpi.commedchemexpress.com |

| Ex Vivo Receptor Occupancy | Target engagement in specific brain regions, dose-dependent occupancy, time-course of binding. sygnaturediscovery.com | Confirming that this compound reaches and binds to its M1 target in the brain of living organisms. |

Computational and In Silico Approaches

Computational and in silico approaches have become indispensable in modern drug discovery, offering cost-effective and efficient methods to predict various properties of chemical compounds before experimental synthesis and testing. mdpi.comuniv-paris-diderot.frnih.gov These methods are particularly valuable for optimizing drug candidates and reducing the risk of late-stage failures.

Molecular Docking and Dynamics Simulations

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (like this compound) when bound to a protein target (such as the M1 muscarinic receptor) to form a stable complex. It helps in understanding the binding mechanism, identifying key amino acid residues involved in interactions, and estimating binding affinities. mdpi.comnih.govnih.gov For this compound, molecular docking studies would provide insights into how it interacts with the M1 receptor's binding pocket, elucidating the specific residues that contribute to its agonist activity and selectivity. This is crucial for structure-activity relationship (SAR) studies and potential lead optimization.

Molecular Dynamics (MD) Simulations: MD simulations extend molecular docking by simulating the time-dependent behavior of molecular systems at an atomic level. They provide a dynamic view of ligand-receptor interactions, accounting for the flexibility of both the ligand and the receptor. chemrxiv.orgtum.dearxiv.org MD simulations can reveal conformational changes upon binding, the stability of the ligand-receptor complex, and the dynamics of water molecules and ions in the binding site. nih.gov For this compound, MD simulations could offer a deeper understanding of the induced fit mechanisms, the stability of its interaction with the M1 receptor over time, and how these dynamic interactions contribute to its pharmacological effects.

Table 3: Computational Approaches for Molecular Interaction Analysis

| Computational Method | Primary Purpose in Drug Discovery | Relevance to M1 Agonist Research (e.g., this compound) |

| Molecular Docking | Predicting ligand-protein binding modes and affinities; identifying key interaction residues. mdpi.comnih.govnih.gov | Elucidating the precise binding pose of this compound within the M1 receptor and identifying critical amino acids for its activity. |

| Molecular Dynamics (MD) Simulations | Simulating dynamic ligand-receptor interactions, conformational changes, and complex stability over time. chemrxiv.orgtum.dearxiv.orgnih.gov | Understanding the dynamic nature of this compound's interaction with the M1 receptor, including induced fit and binding stability. |

Predictive ADME/DMPK Modeling

Predictive Absorption, Distribution, Metabolism, Excretion (ADME) and Drug Metabolism and Pharmacokinetics (DMPK) modeling, often employing in silico methods, is an essential part of early drug discovery. These models aim to forecast how a compound will behave in a biological system, influencing its efficacy and safety profile. univ-paris-diderot.frnih.govnih.govresearchgate.netdalriadatx.comsygnaturediscovery.comsygnaturediscovery.comiapchem.org

Predictive ADME/DMPK Modeling: In silico ADME/DMPK tools are integral for predicting various properties such as solubility, permeability, metabolic stability, human intestinal absorption, CNS (Blood-Brain Barrier) penetration, and potential interactions with drug-metabolizing enzymes (e.g., Cytochrome P450). nih.govdalriadatx.comsygnaturediscovery.comcell4pharma.com These predictions help in defining early discovery screening cascades, interpreting in vitro data, and making informed decisions about progressing compounds to in vivo studies. sygnaturediscovery.comiapchem.org For this compound, predictive ADME/DMPK modeling would be crucial to estimate its oral bioavailability, its ability to cross the blood-brain barrier to reach its central nervous system targets, its metabolic fate, and its elimination pathways. This information is vital for optimizing its pharmacokinetic profile and assessing its potential for clinical development.

Table 4: Predictive ADME/DMPK Modeling for Drug Candidates

| ADME/DMPK Property | In Silico Prediction Method | Importance for Drug Development (e.g., this compound) |

| Oral Bioavailability | Rule-of-five, various QSAR models. univ-paris-diderot.frresearchgate.net | Estimating the fraction of administered this compound that reaches systemic circulation. |

| CNS Penetration | Blood-Brain Barrier (BBB) permeability models. dalriadatx.com | Predicting this compound's ability to cross the BBB and reach its M1 receptor targets in the brain. |

| Metabolic Stability | Cytochrome P450 affinity models, metabolic pathway predictions. dalriadatx.comsygnaturediscovery.comcell4pharma.com | Forecasting how this compound is metabolized in the body and its potential half-life. |

| Excretion Pathways | Renal and hepatic clearance models. nih.gov | Understanding how this compound is eliminated from the body. |

| Pharmacokinetics (PK) | Physiologically Based Pharmacokinetic (PBPK) models, AI-PBPK platforms. nih.govsygnaturediscovery.comnih.gov | Predicting concentration-time profiles in humans and animals, informing dosing regimens and potential efficacy. |

Neurobiological Mechanisms of Tazomeline Citrate Action

Modulation of Cholinergic Neurotransmission and Synaptic Plasticity

Tazomeline operates as a non-selective muscarinic acetylcholine (B1216132) receptor agonist, with a particular selectivity for the M1 muscarinic receptor wikipedia.orgmedchemexpress.com. Muscarinic acetylcholine receptors are significant targets within the central nervous system (CNS) for drug development wikipedia.org. In vitro studies have demonstrated Tazomeline's potency, such as its ability to inhibit twitch height in rabbit vas deferens with an IC50 of 0.001 nM medchemexpress.com.

The cholinergic system plays a crucial role in cognitive functions, and cholinergic muscarinic agonists are known to facilitate processes related to learning and memory nih.gov. Acetylcholine, the endogenous ligand for these receptors, can induce synaptic changes through various mechanisms. These include depolarizing pyramidal neurons, reducing inhibition, upregulating N-Methyl-D-aspartate (NMDA) channels, and activating the phosphoinositide cascade nih.gov. Furthermore, cholinergic pathways are believed to act synergistically with glutamatergic transmission, contributing to the regulation and induction of synaptic plasticity nih.gov. The integrity of cholinergic circuits and synaptic plasticity is critical, as their disruption, particularly by amyloid-beta peptides, has been implicated in the progression of Alzheimer's disease mdpi.com.

Interactive Data Table 1: In Vitro Potency of Tazomeline

| Assay | Parameter | Value | Citation |

| Rabbit Vas Deferens | IC50 | 0.001 nM | medchemexpress.com |

Interaction with Neural Circuits Underlying Cognitive Processing

Tazomeline's development included its investigation for cognitive dysfunction, a hallmark symptom in diseases like Alzheimer's disease and schizophrenia wikipedia.org. The compound's action as an M1 muscarinic receptor agonist suggests its potential to modulate neural circuits involved in cognitive processing.

Effects on Neurotrophic Factors and Gene Expression

While direct, detailed research findings on Tazomeline citrate's specific effects on neurotrophic factors and gene expression are not extensively provided in the available literature, its therapeutic focus on cognitive disorders, where these factors are critically involved, highlights a relevant area of study.

Future Directions in Tazomeline Citrate Research

Advancements in M1/M4 Receptor Selective Agonist Design

A significant challenge in developing muscarinic receptor agonists has been achieving subtype selectivity due to the high sequence homology of the orthosteric binding site across the five mAChR subtypes (M1-M5). frontiersin.orgdovepress.commdpi.comnih.gov This lack of selectivity often leads to undesirable peripheral cholinergic side effects, which have limited the clinical utility of non-selective agonists. dovepress.comnih.govmdpi.com

Current advancements in drug design have largely shifted towards targeting allosteric binding sites, which are less conserved and offer a pathway to achieve unprecedented subtype selectivity. frontiersin.orgdovepress.commdpi.comnih.govpsychiatryonline.orgelifesciences.org Positive Allosteric Modulators (PAMs) have emerged as a preferred therapeutic approach, as they enhance the effect of the endogenous neurotransmitter acetylcholine (B1216132), thereby mimicking physiological receptor activity and potentially reducing off-target effects. mdpi.comelifesciences.orgnih.govpatsnap.comnih.gov

Notable progress includes the development of dual M1/M4 receptor candidates, with companies like Neurocrine Biosciences and Sosei Heptares actively pursuing these compounds. patsnap.com Xanomeline, an M1/M4 receptor-preferring agonist, has been a key compound in this area, demonstrating potential in treating schizophrenia. Its formulation with trospium (B1681596) (KarXT) is currently in advanced clinical trials, designed to mitigate peripheral cholinergic side effects. psychiatryonline.orgnih.govpatsnap.comwikipedia.orgguidetopharmacology.orgfrontiersin.orgpsychiatryonline.orgbiorxiv.orgpsychiatrist.com Furthermore, novel N-substituted oxindole (B195798) compounds are being developed as selective partial agonists for both M1 and M4 receptors, exhibiting promising central nervous system (CNS) penetration in preclinical studies. patsnap.com Emraclidine is another M1/M4 receptor agonist that has shown promising efficacy and tolerability in early-phase clinical trials for schizophrenia. nih.govpsychiatrist.compatsnap.com

Beyond dual targeting, research is also focused on highly selective M1 agonists, such as AF102B, AF150(S), and AF267B, which are considered prospective drugs for improving cognition and potentially slowing the progression of Alzheimer's disease. mdpi.comnih.gov Similarly, HTL0018318, an M1 over M4 selective orthosteric partial agonist, has shown positive effects on attention and memory. nih.gov

The table below summarizes some key compounds and their receptor preferences in the context of M1/M4 muscarinic receptor research:

| Compound Name | Receptor Preference | Mechanism of Action | Therapeutic Area (Preclinical/Clinical) |

| Xanomeline | M1, M4 | Orthosteric Agonist | Schizophrenia, Alzheimer's Disease |

| KarXT (Xanomeline/Trospium) | M1, M4 | Orthosteric Agonist (with peripheral antagonist) | Schizophrenia (Clinical Trials) psychiatryonline.orgnih.govpatsnap.comwikipedia.orgguidetopharmacology.orgfrontiersin.orgpsychiatryonline.orgbiorxiv.orgpsychiatrist.com |

| Emraclidine | M1, M4 | Agonist/PAM | Schizophrenia (Clinical Trials) nih.govpsychiatrist.compatsnap.com |

| N-substituted oxindole compounds | M1, M4 | Partial Agonist | Psychosis-like behaviors (Preclinical) patsnap.com |

| AF102B, AF150(S), AF267B | M1 | Selective Agonists | Cognition, Alzheimer's Disease (Preclinical) mdpi.comnih.gov |

| HTL0018318 | M1 > M4 | Orthosteric Partial Agonist | Attention, Memory (Preclinical/Clinical) nih.gov |

Exploration of Novel Mechanisms beyond Orthosteric Agonism

The limitations of orthosteric agonism have spurred exploration into alternative mechanisms of muscarinic receptor modulation. Allosteric modulation, where ligands bind to sites distinct from the orthosteric (acetylcholine binding) site, is a prominent area of research. frontiersin.orgdovepress.commdpi.comnih.govpsychiatryonline.orgelifesciences.orgnih.gov These allosteric modulators can fine-tune receptor activity by enhancing the effect of endogenous acetylcholine, offering a more physiological approach to restoring cholinergic signaling. nih.govpatsnap.comnih.gov

Another cutting-edge concept is biased agonism. Biased agonists are ligands that, upon binding to a receptor, stabilize specific active conformations, thereby selectively activating certain downstream signaling pathways while avoiding others. frontiersin.orgpatsnap.comfrontiersin.orgresearchgate.netcas.czbiorxiv.orgnih.gov This "functional selectivity" holds significant promise for developing therapeutic agents with improved efficacy and reduced side effects, as it allows for the targeting of beneficial pathways while minimizing activation of those leading to adverse events. frontiersin.orgpatsnap.comcas.cz For instance, some M1 allosteric agonists have shown signal bias, differentially activating pathways such as Ca2+ mobilization versus β-arrestin activation. dovepress.com Understanding the molecular mechanisms underlying this signaling bias is crucial for the rational design of functionally selective agonists. cas.cz Furthermore, bitopic (or dualsteric) ligands, which combine the high binding affinity of orthosteric sites with the selectivity of allosteric sites, represent another novel direction in the development of muscarinic ligands. nih.gov

Development of Translational Preclinical Models for Enhanced Predictive Value

To bridge the gap between preclinical findings and clinical success, there is a strong emphasis on developing more robust and predictive translational preclinical models. Improvements in animal models, including the use of humanized systems and patient-derived cell cultures, are considered crucial for more accurately predicting human responses and reducing late-stage clinical failures. patsnap.com

Integration of Omics Technologies in Pharmacological Research

The integration of omics technologies, such as proteomics and transcriptomics, is becoming increasingly vital in pharmacological research. These technologies enable a comprehensive, system-wide understanding of drug effects on biological systems, moving beyond single-target analyses. For instance, proteomic and transcriptomic analyses have been instrumental in characterizing the molecular profiles in animal models of neurodegenerative diseases, revealing similarities between murine prion disease and human Alzheimer's disease. biorxiv.orgresearchgate.net This integration allows researchers to identify novel biomarkers, elucidate complex disease mechanisms, and discover new therapeutic targets by providing a holistic view of molecular changes induced by disease or pharmacological intervention. The application of these high-throughput technologies, coupled with advanced bioinformatics, is expected to accelerate the identification and validation of promising drug candidates for muscarinic receptor modulation.

Pharmacological Interventions for Specific Neurobiological Targets

Future research continues to refine pharmacological interventions by focusing on specific neurobiological targets within the cholinergic system. The M1 and M4 mAChRs remain highly pursued drug targets for a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, due to their critical roles in cognitive and behavioral functions. frontiersin.orgdovepress.commdpi.comnih.gov

M1 Muscarinic Receptors: These receptors are abundantly expressed in key brain regions such as the cerebral cortex, hippocampus, and basal ganglia, which are fundamental for cognitive processes including memory, learning, and attention. dovepress.commdpi.compatsnap.comnih.govnih.gov Activation of M1 receptors has been shown to induce αAPPs synthesis, a process that can prevent the formation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease pathology. mdpi.com Targeting M1 receptors, particularly with PAMs, is believed to ameliorate memory impairments in neurodegenerative disorders. nih.gov

M4 Muscarinic Receptors: M4 mAChRs are highly expressed in the striatum, hippocampus, and neocortex, where they play a crucial role in modulating dopaminergic signaling. dovepress.comnih.govpatsnap.compatsnap.comnih.govpnas.org This makes them a promising target for treating psychotic symptoms, particularly in schizophrenia, by offering a mechanism that avoids the dopamine (B1211576) D2 receptor blockade characteristic of traditional antipsychotics. nih.govpatsnap.compnas.org Dual M1/M4 mAChR agonists are hypothesized to restore aberrant D1 dopamine receptor signaling in the striatum (contributing to antipsychotic-like activity via M4) and in the frontal cortex (leading to cognitive improvement via M1). frontiersin.org

M5 Muscarinic Receptors: Emerging evidence suggests that M5 receptor agonists or PAMs could be effective in addressing negative symptoms and cognitive deficits associated with schizophrenia by influencing striatal dopamine release. psychiatryonline.org Selective M5 antagonism is also being explored for its role in drug independence behavior. mdpi.com

These targeted approaches aim to develop therapies with improved efficacy and specificity, minimizing off-target effects and providing more comprehensive symptom relief for complex neurological and psychiatric conditions.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing negative results for this compound?

- Methodological Answer : Adhere to FAIR data principles by depositing raw datasets in repositories (e.g., Zenodo). Use the ARRIVE 2.0 checklist for preclinical studies. Disclose funding sources and conflicts of interest transparently in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.